Cecropin A was first identified in the hemolymph of Hyalophora cecropia, where it is produced in response to infection. The gene encoding Cecropin A has been cloned and expressed in various systems, allowing for further study and application in biotechnology and medicine.
Cecropin A belongs to a class of peptides known as cecropins, which are characterized by their amphipathic alpha-helical structure. These peptides are categorized under antimicrobial peptides, which are recognized for their ability to disrupt bacterial membranes and exhibit broad-spectrum antimicrobial activity.
Cecropin A can be synthesized using several methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase method allows for the stepwise assembly of the peptide chain while minimizing byproducts.
The synthesis of Cecropin A involves protecting amino acids during the coupling process to ensure high yields. For instance, an improved stepwise solid-phase method reported yields greater than 99.8% for each coupling step, with purification achieved through high-performance liquid chromatography. The final product retains its antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating efficacy with a minimum inhibitory concentration around 1 micromolar against Escherichia coli .
Cecropin A is characterized by its amphipathic alpha-helical structure, which is crucial for its interaction with microbial membranes. The hydrophobic and hydrophilic regions facilitate the insertion of the peptide into lipid bilayers, leading to membrane disruption.
The molecular weight of Cecropin A is approximately 4.0 kDa. Its sequence consists of alternating hydrophobic and hydrophilic residues that contribute to its amphipathic nature, essential for its antimicrobial activity .
Cecropin A primarily interacts with bacterial membranes through electrostatic attraction and hydrophobic interactions, leading to membrane permeabilization. This mechanism results in cell lysis and death of the bacteria.
The interaction with bacterial membranes can be influenced by factors such as pH and ionic strength. Studies have shown that modifications to the peptide sequence can enhance or diminish its antibacterial activity, highlighting the importance of specific amino acid residues in its function .
The mechanism of action involves several steps:
Research indicates that Cecropin A's effectiveness varies with different bacterial species, suggesting that structural variations in bacterial membranes may influence susceptibility .
Cecropin A has significant potential in various scientific fields:
Cecropin-A exhibits remarkable evolutionary conservation spanning insects, nematodes, tunicates, and mammals, highlighting its fundamental role in host defense [5] [10]. The cecropin gene family originated in primitive insects over 200 million years ago, with lineage-specific expansions observed in Diptera and Lepidoptera [7]. Drosophila melanogaster possesses four functional cecropin genes (CecA1, CecA2, CecB, CecC) clustered at chromosomal position 99E2, while the housefly Musca domestica exhibits an expanded repertoire of 11 cecropin genes (Cec01, Cec02, Cec1-9), reflecting adaptive gene diversification to diverse microbial environments [7] [10].
Phylogenetic analysis reveals sequence homology between insect cecropins and vertebrate AMPs like porcine cecropin P1, suggesting convergent evolution of antimicrobial mechanisms [5] [10]. Nematodes (e.g., Ascaris suum) and tunicates (e.g., Styela clava) express functional cecropin homologs that share the characteristic N-terminal amphipathic helix and C-terminal hydrophobic domain, indicating conservation of this structural motif across 500 million years of evolution [5]. This widespread phylogenetic distribution underscores CecA’s optimized molecular design for membrane targeting—a mechanism that remains effective against pathogens despite centuries of host-pathogen coevolution [6] [9].
Table 1: Phylogenetic Distribution of Cecropin Homologs
Organism | Class | Identified Homologs | Key Functions |
---|---|---|---|
Hyalophora cecropia | Insecta (Lepidoptera) | Cecropin A | Primary immune response to bacteria |
Musca domestica | Insecta (Diptera) | 11 genes (Cec01, Cec02, Cec1-9) | Broad-spectrum antimicrobial defense |
Drosophila melanogaster | Insecta (Diptera) | CecA1, CecA2, CecB, CecC | Gram-negative bacterial defense |
Ascaris suum | Nematoda | Cecropin P1 | Antibacterial activity in gut |
Styela clava | Ascidiacea | Clavanin | Marine pathogen defense |
Cecropin-A serves as a rapid-response effector in insect humoral immunity, synthesized primarily in fat body tissues and hemocytes upon pathogen detection [1] [7]. Infection triggers Toll/Imd pathway activation, culminating in nuclear translocation of transcription factors (e.g., NF-κB homologs) that bind cecropin gene promoters [7]. In Drosophila, systemic infections induce hemolymph CecA concentrations reaching 25–50 μM—sufficient to eradicate Gram-negative pathogens like Escherichia coli and Salmonella typhimurium [2] [7].
CecA employs a multi-tiered antimicrobial strategy:
Table 2: Antimicrobial Spectrum of Cecropin-A and Select Homologs
Pathogen | CecA MIC (μM) | Cec4 (M. domestica) MIC (μM) | Key Findings |
---|---|---|---|
E. coli (UPEC) | 50 | 8.1 | Disrupts biofilms; synergizes with nalidixic acid |
Salmonella typhimurium | 0.5–1.0 | 1.2 | Outer membrane permeabilization |
Acinetobacter baumannii | 4.0 | 0.8 | Rapid membrane lysis in 15 min |
Candida albicans | 4.0–8.0 | 32.5 | Fungicidal activity |
Staphylococcus aureus | >64 | >64 | Limited Gram-positive activity |
Cecropin-A belongs to the cecropin peptide family characterized by linear cationic peptides (typically 31–39 residues) lacking cysteine residues, allowing α-helical conformational flexibility [3] [6]. Based on sequence homology and phylogenetic clustering, cecropins are classified into five subfamilies (A–E), with CecA representing the archetypal subfamily A peptide [3] [10]. Key structural homologs include:
The tertiary structure of CecA comprises two α-helical domains (residues 5–21 and 24–37) connected by a flexible hinge region (residues 22–23) [6]. NMR studies in membrane-mimetic environments (e.g., DPC micelles) reveal:
Table 3: Structural Motifs Governing Cecropin Functional Diversity
Structural Feature | CecA Sequence | Functional Role | Homolog Variations |
---|---|---|---|
N-terminal helix | KWKLFKKIEKVGQNIRDGIIK | LPS binding; membrane attraction | Papiliocin: RWKIFKKIEKVGRNVRD |
Glycine hinge | AGPA | Helical flexibility | Conserved in 94% of cecropins |
C-terminal helix | AVAVVGQATQIAK | Membrane insertion; pore formation | CecB: VIPGLGNIGKIIK |
C-terminal amidation | -IAK-NH₂ | Enhanced membrane interaction | Absent in Cecropin D |
Key residues | Trp², Phe⁵, Lys¹³ | Membrane affinity; salt bridge formation | M. domestica Cec4: Lys⁸, Arg¹¹ |
Pseudogenes exist in multiple species (e.g., Drosophila’s Cec-ψ1), indicating evolutionary diversification through gene duplication and inactivation [7]. The structure-activity relationship (SAR) of CecA is modulated by:
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